N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-chloro-3-nitrobenzamide
Description
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-chloro-3-nitrobenzamide is a pyrazolopyrimidine derivative characterized by a tert-butyl group at the N1 position of the pyrazolo[3,4-d]pyrimidin core and a 4-chloro-3-nitrobenzamide substituent at the 5-position. This scaffold is structurally analogous to kinase inhibitors targeting pathways such as EGFR, as seen in fused pyrimidine derivatives .
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-chloro-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O4/c1-16(2,3)22-13-10(7-19-22)15(25)21(8-18-13)20-14(24)9-4-5-11(17)12(6-9)23(26)27/h4-8H,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIVLEJVDIQCSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to targetCalcium/calmodulin-dependent protein kinase type II subunit gamma and Androgen receptor . These targets play crucial roles in various cellular processes, including signal transduction, gene expression, and cell growth.
Mode of Action
Similar compounds have been described asATP-competitive inhibitors , suggesting that this compound might also interact with its targets by competing with ATP.
Biological Activity
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-chloro-3-nitrobenzamide is a complex heterocyclic compound belonging to the pyrazolopyrimidine family. Its unique structure features a pyrazolo[3,4-d]pyrimidine core with a tert-butyl substituent, along with a 4-chloro-3-nitrobenzamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors involved in various diseases.
The biological activity of this compound primarily involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs) and other enzymes. The compound's structure allows it to fit into active sites of these enzymes, inhibiting their activity and disrupting critical biochemical pathways associated with disease processes, particularly in cancer and inflammation contexts .
Pharmacological Properties
Research indicates that compounds within the pyrazolopyrimidine class exhibit various pharmacological properties:
- Antitumor Activity : Preliminary studies suggest that this compound may have applications in treating cancer due to its ability to modulate cellular signaling pathways involved in tumor growth and proliferation.
- Anti-inflammatory Effects : The compound's structure may contribute to anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Kinase Inhibition : As a potential CDK inhibitor, it may selectively target specific kinases involved in cell cycle regulation, offering therapeutic benefits for proliferative diseases such as cancer .
Structure-Activity Relationship (SAR)
The presence of the tert-butyl group enhances the steric and electronic properties of the compound, influencing its biological activity. The combination of the pyrazolo[3,4-d]pyrimidine core with the chloro and nitro substituents on the benzamide moiety creates a unique profile that enhances its interaction with biological targets compared to other similar compounds.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
-
Formation of the Pyrazolo[3,4-d]pyrimidine Core :
- Cyclization of appropriate precursors such as 5-amino-1H-pyrazoles with suitable carbonyl compounds under acidic or basic conditions.
-
Introduction of tert-butyl Group :
- Alkylation reactions using tert-butyl halides in the presence of a base.
-
Amidation Reaction :
- Formation of the benzamide moiety through an amidation reaction using 4-chloro-3-nitrobenzoic acid or its derivatives in conjunction with coupling agents like EDCI or DCC.
This multi-step synthesis allows for modifications that can optimize the biological properties of the compound for enhanced efficacy .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against various cancer cell lines. For instance, research published in pharmacological journals highlights its effectiveness against ovarian cancer cells when used in conjunction with standard chemotherapy agents .
Comparative Analysis
A comparative analysis of related compounds reveals that those sharing structural similarities often display varying degrees of biological activity. The presence of specific functional groups significantly influences their potency as enzyme inhibitors or modulators:
| Compound Name | Core Structure | Key Substituents | Biological Activity |
|---|---|---|---|
| Compound A | Pyrazolo[3,4-d]pyrimidine | tert-butyl, chloro | Moderate CDK inhibition |
| N-(tert-butyl)-Benzamide | Pyrazolo[3,4-d]pyrimidine | tert-butyl, nitro | High anti-tumor activity |
| N-(1-(tert-butyl)-4-oxo-) | Pyrazolo[3,4-d]pyrimidine | tert-butyl, chloro/nitro | Significant kinase inhibition |
This table illustrates how variations in substituents can lead to differences in biological efficacy, underscoring the importance of SAR studies in drug development.
Comparison with Similar Compounds
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide (CAS: 919840-96-3)
- Substituents : 2,6-Difluorobenzamide group.
- Molecular Formula : C₁₆H₁₅F₂N₅O₂.
- Molecular Weight : 347.32 g/mol.
- Key Features: Fluorine atoms enhance electronegativity and metabolic stability compared to nitro groups. No direct biological data reported, but fluorinated analogs are often optimized for improved pharmacokinetics .
3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(1-methoxypropan-2-yl)propanamide (CAS: 952970-16-0)
4-(tert-Butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS: 899752-35-3)
EGFR Inhibition
Apoptosis Induction
- Compound 235 () demonstrated the highest apoptosis activity (flow cytometry) among pyrazolopyrimidines, attributed to substituent-driven modulation of pro-apoptotic pathways .
Physicochemical Properties
*Estimated based on molecular formula C₁₇H₁₅ClN₆O₄.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
